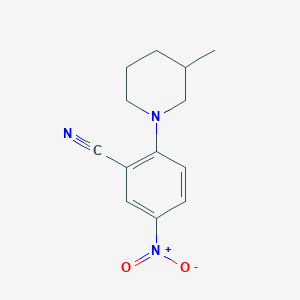

2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Description

2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile is a nitrobenzonitrile derivative featuring a 3-methylpiperidine substituent at the 2-position of the benzene ring.

Properties

IUPAC Name |

2-(3-methylpiperidin-1-yl)-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10-3-2-6-15(9-10)13-5-4-12(16(17)18)7-11(13)8-14/h4-5,7,10H,2-3,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLJWVBOLYEGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile typically involves the nitration of 2-(3-methylpiperidin-1-yl)benzonitrile. The reaction conditions include the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-(3-methylpiperidin-1-yl)-5-aminobenzonitrile.

Substitution: The cyano group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: N-alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

A. Kinase Inhibition

One of the primary applications of 2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile is as a small molecule kinase inhibitor. Kinase inhibitors play a crucial role in the treatment of various cancers and inflammatory diseases by modulating signaling pathways involved in cell proliferation and survival. The compound has shown promising activity against specific kinases, which could be beneficial in developing targeted therapies for conditions such as chronic inflammatory diseases and cancers.

B. JAK Inhibitors

Research has indicated that compounds similar to this compound may serve as Janus kinase (JAK) inhibitors, particularly selective for JAK3 over JAK1 and JAK2. This selectivity is significant because it allows for therapeutic effects with potentially fewer side effects, making it a candidate for treating autoimmune diseases like ulcerative colitis and rheumatoid arthritis .

Pharmaceutical Development

A. Drug Formulation

The compound's properties make it suitable for inclusion in pharmaceutical formulations aimed at treating conditions where inflammation plays a significant role. Its ability to inhibit specific kinases can lead to the development of new drugs that target pathways involved in inflammatory responses .

B. Combination Therapies

There is potential for this compound to be used in combination with other therapeutic agents to enhance efficacy or reduce resistance in cancer treatments. The strategic combination of kinase inhibitors with other modalities could provide synergistic effects, improving patient outcomes .

Research Applications

A. Proteomics Research

The compound is utilized in proteomics research, where it aids in the study of protein interactions and functions within biological systems. This application is critical for understanding disease mechanisms at the molecular level and identifying new therapeutic targets .

B. Structural Biology Studies

Due to its unique chemical structure, this compound can be employed in structural biology studies aimed at elucidating the mechanisms of action of various enzymes and receptors. Understanding these mechanisms can lead to more effective drug designs .

Case Studies and Findings

Mechanism of Action

The mechanism by which 2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Substituent Variations in Piperidine/Morpholine Derivatives

Compounds with similar nitrobenzonitrile cores but differing heterocyclic amine substituents exhibit distinct physicochemical and spectral properties:

Key Observations :

- The 3-methylpiperidine substituent in compound 5c contributes to a higher melting point (242–244°C) compared to morpholine derivatives like 5f (154–156°C), likely due to increased rigidity or intermolecular interactions .

- Morpholine derivatives (e.g., 5e, 5f) show distinct IR carbonyl stretching frequencies (~1680–1695 cm⁻¹) compared to piperidine derivatives (~1700 cm⁻¹), reflecting electronic differences in the heterocycle .

Nitrobenzonitrile Derivatives with Diverse Substituents

Key Observations :

- The 3-methylpiperidine group in the target compound increases molecular weight compared to simpler amines (e.g., piperidine in CAS 188604-99-1). This may influence solubility or pharmacokinetics .

- Amidines like 2-{[dimethylamino)methylidene]amino}-5-nitrobenzonitrile highlight the role of substituents in enabling interactions with biological targets (e.g., HIV protease) .

Biotransformation Pathways

Nitro group reduction is a common metabolic pathway for nitrobenzonitriles. For example, 2-[[4-[(2-cyanoethyl)(ethyl)amino]phenyl]azo]-5-nitrobenzonitrile (DR 73) undergoes CYP450-mediated reduction of –NO₂ to –NH₂, forming a hydrazine derivative (m/z 319) .

Biological Activity

2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a piperidine ring substituted with a nitro group and a benzonitrile moiety. Its chemical formula is C13H14N3O2, and it has been studied for its reactivity and interaction with biological targets.

The compound is hypothesized to function as a ligand that interacts with specific receptors, potentially modulating their activity. The exact mechanisms remain under investigation, but preliminary studies suggest that it may act as an agonist or antagonist at certain receptor sites, influencing various cellular pathways .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies have shown that related compounds display antimicrobial properties against drug-resistant bacteria, suggesting potential applications in treating infections .

- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression, aligning with the growing interest in small molecule inhibitors for cancer therapy .

Study 1: In Vitro Inhibition of Nucleoside Transporters

A study investigated the effects of various analogues on nucleoside transporters ENT1 and ENT2 using PK15NTD cells. The results indicated that modifications to the benzene moiety could significantly alter inhibitory effects on these transporters. Although this compound was not specifically tested, similar compounds showed promising results in modulating nucleoside uptake .

Study 2: Antimicrobial Efficacy

In a related study, compounds structurally similar to this compound were assessed for their minimum inhibitory concentrations (MIC) against various bacteria. The findings revealed effective inhibition against strains such as MRSA, highlighting the potential for development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other methylpiperidine derivatives:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 5-Amino-2-(4-methylpiperidin-1-yl)benzonitrile | Similar structure | Inhibitory effects on ENT transporters |

| 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile | Similar structure | Potential ligand for receptor binding |

This comparison underscores the significance of structural modifications in determining biological activity.

Q & A

Q. Table 1: Synthetic Approaches Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–75 | |

| Amination | 3-Methylpiperidine, K₂CO₃, DMF | 50–60 |

Advanced: How can computational methods like QSAR predict the biological activity of nitrobenzonitrile derivatives?

Methodological Answer:

- QSAR Workflow:

- Descriptor Calculation: Use SiRMS (Simplex Representation of Molecular Structure) to model electrostatic and hydrophobic interactions.

- Model Training: Corrogate descriptors with bioactivity data (e.g., IC₅₀) using partial least squares regression.

- Validation: Apply Matthews correlation coefficient (MCC) to assess predictive accuracy (e.g., MCC = 0.9 for antiviral activity models) .

- Key Findings: Nitrogen-containing substituents on the nitrobenzonitrile moiety enhance antiviral activity against coxsackievirus B1 and poliovirus .

Advanced: What crystallographic techniques are suitable for determining the molecular structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD):

- Challenges: High-resolution data (>1.0 Å) is critical for resolving piperidine ring conformations and nitro group orientation .

Basic: Which spectroscopic techniques are effective for characterizing functional groups in this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Confirm nitrile (C≡N stretch: ~2230 cm⁻¹) and nitro (NO₂ asymmetric stretch: ~1520 cm⁻¹) .

Advanced: How does substitution on the piperidine ring influence physicochemical properties?

Methodological Answer:

- Comparative Analysis:

- 3-Methylpiperidine vs. Benzylpiperazine Analogs: Methyl groups reduce polarity (logP increase by ~0.5), while benzyl groups enhance π-π stacking in biological targets .

- Table 2: Substituent Effects

| Substituent | logP | Solubility (mg/mL) | Bioactivity Trend |

|---|---|---|---|

| 3-Methylpiperidin-1-yl | 2.7 | 0.15 | Moderate |

| 4-Benzylpiperazin-1-yl | 3.2 | 0.08 | High |

Advanced: How can contradictory bioactivity data be resolved for nitrobenzonitrile derivatives?

Methodological Answer:

- Case Study: Metabolite DR73 (reduced nitro group) showed higher carcinogenicity potential than its parent dye in computational models (ΔEnergy = 24.45 kcal/mol) .

- Resolution Strategies:

Basic: What are the key considerations for optimizing reaction yields in nitrobenzonitrile synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.